molecular formula C14H14F3N3OS B7631918 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea

1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea

Cat. No. B7631918
M. Wt: 329.34 g/mol
InChI Key: YCDGYKLSGPATJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea, also known as MTU, is a synthetic compound that has been the subject of scientific research due to its potential as an antitumor agent. MTU was first synthesized in 2009 by a group of researchers at the Shanghai Institute of Materia Medica.

Mechanism of Action

The mechanism of action of 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea has also been shown to induce apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea is its potent antitumor activity in vitro and in vivo. However, one limitation of 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea. One area of research could focus on improving the solubility of 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea to make it more suitable for in vivo administration. Another area of research could focus on identifying the specific cancer types that are most sensitive to 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea treatment. Finally, further studies could be conducted to elucidate the mechanism of action of 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea and identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea involves a multi-step process that begins with the reaction of 2-methyl-4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form 2-methyl-4-(trifluoromethyl)phenyl)-N'-thiosemicarbazide. This intermediate is then reacted with 2-bromoacetophenone to form 1-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea.

Scientific Research Applications

1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea has been the subject of several scientific studies due to its potential as an antitumor agent. In vitro studies have shown that 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea inhibits the growth of a variety of cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies have also shown that 1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea has antitumor activity in mouse models of lung cancer and breast cancer.

properties

IUPAC Name

1-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c1-9-6-11(14(15,16)17)3-2-10(9)7-19-13(21)20-8-12-18-4-5-22-12/h2-6H,7-8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDGYKLSGPATJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea

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